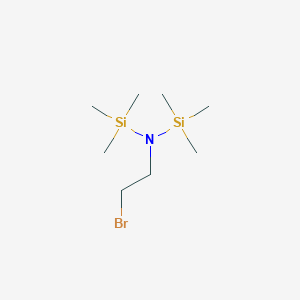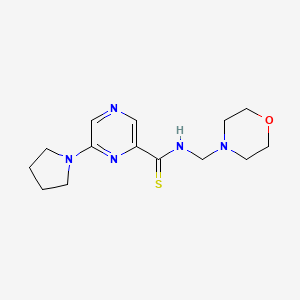![molecular formula C14H10N8O14S B14569050 N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide CAS No. 61497-45-8](/img/structure/B14569050.png)
N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide is a complex organic compound characterized by multiple nitro groups and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide typically involves multiple steps, including nitration, sulfonation, and methylation reactions. The process begins with the nitration of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonyl group. Methylation is then carried out to add the methyl groups to the nitrogen atoms. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, and elevated temperatures to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Electrophiles: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while electrophilic substitution can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: A related compound with similar nitro and methyl groups but lacking the sulfonyl group.
N-nitroso-N-methyl-4-aminobutyric acid: Another compound with nitro and methyl groups, but with different structural features.
Uniqueness
N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide is unique due to the presence of multiple nitro groups and a sulfonyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .
Properties
CAS No. |
61497-45-8 |
|---|---|
Molecular Formula |
C14H10N8O14S |
Molecular Weight |
546.3 g/mol |
IUPAC Name |
N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide |
InChI |
InChI=1S/C14H10N8O14S/c1-15(21(31)32)13-9(17(23)24)3-7(4-10(13)18(25)26)37(35,36)8-5-11(19(27)28)14(16(2)22(33)34)12(6-8)20(29)30/h3-6H,1-2H3 |
InChI Key |
JRXUSFKYHCLDBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])N(C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene](/img/structure/B14568989.png)





![Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14569023.png)






![Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate](/img/structure/B14569059.png)
